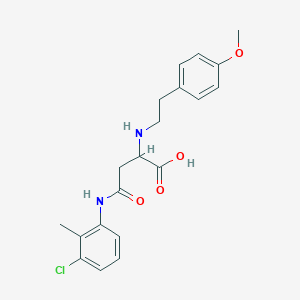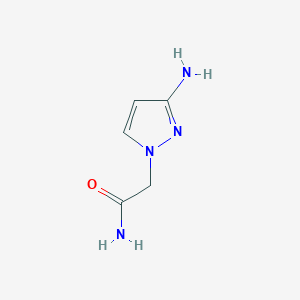![molecular formula C23H20N6OS B2960864 N-(3,5-dimethylphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide CAS No. 1207059-71-9](/img/no-structure.png)
N-(3,5-dimethylphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(3,5-dimethylphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide” is a complex organic compound. It contains a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core, which is a type of heterocyclic compound . It also contains a 3,5-dimethylphenyl group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds have been synthesized by condensation of substituted pyrazoles with appropriate arylaldehydes or ketones and mercaptoacetic acid in dry toluene .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3,5-dimethylphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide involves the reaction of 3,5-dimethylphenylamine with 2-bromoacetylthiophene, followed by the reaction of the resulting intermediate with 9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine-3-thiol. The final product is obtained by acetylation of the resulting intermediate.", "Starting Materials": [ "3,5-dimethylphenylamine", "2-bromoacetylthiophene", "9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine-3-thiol", "acetic anhydride", "triethylamine", "dichloromethane", "diethyl ether", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: 3,5-dimethylphenylamine is reacted with 2-bromoacetylthiophene in dichloromethane in the presence of triethylamine to yield the intermediate N-(3,5-dimethylphenyl)-2-(2-thienyl)acetamide.", "Step 2: The intermediate from step 1 is reacted with 9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine-3-thiol in diethyl ether in the presence of sodium bicarbonate to yield the intermediate N-(3,5-dimethylphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide.", "Step 3: The intermediate from step 2 is acetylated with acetic anhydride in dichloromethane in the presence of triethylamine to yield the final product N-(3,5-dimethylphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide.", "Step 4: The final product is purified by recrystallization from a mixture of dichloromethane and diethyl ether, and dried under vacuum.", "Step 5: The purity of the final product is confirmed by NMR spectroscopy and mass spectrometry." ] } | |
Número CAS |
1207059-71-9 |
Nombre del producto |
N-(3,5-dimethylphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide |
Fórmula molecular |
C23H20N6OS |
Peso molecular |
428.51 |
Nombre IUPAC |
N-(3,5-dimethylphenyl)-2-[(11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C23H20N6OS/c1-15-10-16(2)12-18(11-15)24-21(30)14-31-23-26-25-22-20-13-19(17-6-4-3-5-7-17)27-29(20)9-8-28(22)23/h3-13H,14H2,1-2H3,(H,24,30) |
Clave InChI |
YSIFVHWRMUDORW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C3N2C=CN4C3=CC(=N4)C5=CC=CC=C5)C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B2960781.png)

![4-((2,5-dimethylbenzyl)thio)-1-(2-hydroxyethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2960783.png)
![2,2-Dimethyl-5-{[(2-methylphenyl)sulfanyl]methylene}-1,3-dioxane-4,6-dione](/img/structure/B2960784.png)


![1-[2-Chloro-4-(4-chlorophenyl)quinolin-3-yl]ethan-1-one](/img/structure/B2960788.png)

![(2,4-dimethylphenyl)[4-(3-ethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2960790.png)




